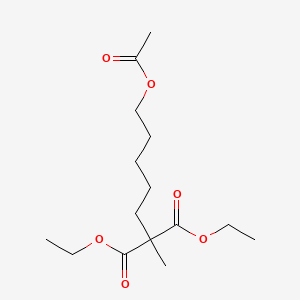
Diethyl 2-(5-acetoxypentyl)-2-methylmalonate
Número de catálogo B8781377
Peso molecular: 302.36 g/mol
Clave InChI: MLXQOFPEBIXBNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04091107
Procedure details


Sodium hydride (4.8 g., 0.2 mole) as a 50% suspension in mineral oil is washed with petroleum ether under nitrogen to remove the mineral oil, suspended in dry benzene (150 ml.), and the suspension cooled in an ice bath. Diethyl methylmalonate (34.8 g., 0.2 mole) dissolved in sieve dried DMF (150 ml.) is added to the suspension of sodium hydride dropwise. The mixture is allowed to stand overnight at room temperature. Potassium iodide (0.4 g.) and 5-acetoxyphenyl chloride (32.9 g., 0.2 mole) are then added, and the mixture is heated for 24 hours at 125° in an oil bath. The reaction mixture is concentrated in vacuo, diluted with ether (200 ml.), and filtered to remove sodium chloride. The filtrate is washed with brine, dried over anhydrous magnesium sulfate and concentrated to yield 39.6 g. (66%) of oily product.

[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One






[Compound]
Name
oily product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][CH:4]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[I-].[K+].[C:17]([O:20][C:21]1C=C[CH:24]=[C:25](Cl)[CH:26]=1)(=[O:19])[CH3:18].[CH3:28]N(C=O)C>>[C:17]([O:20][CH2:21][CH2:26][CH2:25][CH2:24][CH2:3][C:4]([CH3:28])([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:19])[CH3:18] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
[Compound]
|
Name
|
suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
34.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
32.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=1C=CC=C(C1)Cl
|
Step Five
[Compound]
|
Name
|
oily product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the mineral oil
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the suspension cooled in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated for 24 hours at 125° in an oil bath
|
|
Duration
|
24 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ether (200 ml.)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove sodium chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate is washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 39.6 g
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OCCCCCC(C(=O)OCC)(C(=O)OCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
